Tnik-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Traf2 and Nck interacting kinase inhibitor 4 (Tnik-IN-4) is a compound that has garnered significant attention in recent years due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets Traf2 and Nck interacting kinase (TNIK), a serine/threonine kinase involved in various cellular processes, including cell motility, proliferation, and differentiation . TNIK plays a crucial role in the Wnt signaling pathway, making it a promising target for cancer therapy and other diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tnik-IN-4 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core scaffold.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, nitration, and reduction to enhance the compound’s activity and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Tnik-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its inhibitory properties.
Substitution: Substitution reactions involve replacing specific functional groups with others to modify the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
These derivatives are often tested for their biological activity to identify the most promising candidates for further development .
Wissenschaftliche Forschungsanwendungen
Tnik-IN-4 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit TNIK, which plays a critical role in cancer cell proliferation, invasion, and metastasis. .
Neuropsychiatric Disorders: TNIK is also involved in neuronal growth and synaptic formation.
Metabolic Disorders: Recent studies suggest that TNIK inhibition may have therapeutic potential in metabolic disorders by regulating lipid and glucose metabolism.
Drug Resistance: This compound is being explored as a potential agent to overcome drug resistance in cancer therapy by targeting TNIK-mediated pathways.
Wirkmechanismus
Tnik-IN-4 exerts its effects by binding to the active site of TNIK, preventing it from phosphorylating its target substrates. This inhibition disrupts downstream signaling pathways that are dependent on TNIK activity, leading to the suppression of cancer cell growth and survival . TNIK is a regulatory component of the transcriptional complex composed of β-catenin and T-cell factor 4 (TCF4), and its inhibition blocks the aberrant Wnt/β-catenin signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NCB-0594: A TNIK inhibitor studied for its effects on colorectal cancer.
NCB-1234: A compound with similar inhibitory activity against TNIK, used in various preclinical studies.
Uniqueness of Tnik-IN-4
This compound stands out due to its high selectivity and potency in inhibiting TNIK. Its unique chemical structure allows for effective binding to the TNIK active site, making it a promising candidate for further development in cancer therapy and other diseases .
Eigenschaften
Molekularformel |
C20H16FN3O3 |
---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
6-(6-amino-5-methoxypyridin-3-yl)-3-[(4-fluorophenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H16FN3O3/c1-26-18-9-14(10-23-19(18)22)13-4-7-16-17(8-13)27-20(25)24(16)11-12-2-5-15(21)6-3-12/h2-10H,11H2,1H3,(H2,22,23) |
InChI-Schlüssel |
RQFMJZLSYXPUQF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)C2=CC3=C(C=C2)N(C(=O)O3)CC4=CC=C(C=C4)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.